N,N'-Bis(2-chloroethyl)oxamide

alkylating agent reactivity thermal stability oxamide derivative comparison

Researchers synthesizing BOZ crosslinkers often encounter aggressive dehydration conditions. N,N'-Bis(2-chloroethyl)oxamide (CAS 16813-43-7) solves this as the patented penultimate intermediate-cyclization with base in methanol yields BOZ without harsh reagents. • Direct precursor to 2,2'-bis-Δ²-oxazoline for polyester/epoxy thermoset curing. • Bifunctional alkylating agent: useful in DNA crosslinking studies and polymer crosslinking/biocide applications. • Available at >98% purity; inquire for gram-to-kilogram scale.

Molecular Formula C6H10Cl2N2O2
Molecular Weight 213.06 g/mol
CAS No. 16813-43-7
Cat. No. B096663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2-chloroethyl)oxamide
CAS16813-43-7
Molecular FormulaC6H10Cl2N2O2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC(CCl)NC(=O)C(=O)NCCCl
InChIInChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12)
InChIKeyMUAULJMMFLVLHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(2-chloroethyl)oxamide Overview


N,N'-Bis(2-chloroethyl)oxamide (CAS 16813-43-7) is a synthetic organic compound belonging to the oxamide class, with molecular formula C₆H₁₀Cl₂N₂O₂ and molecular weight 213.06 g/mol [1]. It features two 2-chloroethyl (–CH₂CH₂Cl) groups attached via amide linkages to a central oxalyl core, classifying it as a bifunctional alkylating agent [2]. The compound is also known by synonyms including N,N'-Oxalylbis(2-chloroethylamine), NSC 83698, and NCIOpen2_004758, and is commercially available at purities ≥98.0% (N) . Its dual chloroethyl functionality enables nucleophilic substitution reactivity, while the oxamide backbone provides structural rigidity distinct from classical nitrogen mustards .

1
Bifunctional alkylating agent scaffold with oxamide core and dual chloroethyl reactivity.
Alkylation chemistry and crosslinking research
2
Patented penultimate intermediate for 2,2′-bis-Δ²-oxazoline synthesis.
Polymer crosslinker precursor workflow
3
Stable crystalline solid with decomposition-free melting point of 203°C.
Supports reliable handling and analytical characterization

Why Generic Substitution Fails


Although N,N'-Bis(2-chloroethyl)oxamide shares the bis(2-chloroethyl) pharmacophore with nitrogen mustards such as mechlorethamine, melphalan, and cyclophosphamide, the central oxamide scaffold (oxalyl diamide) imposes fundamentally different physicochemical properties, spacing between alkylating centers, and hydrogen-bonding capacity compared to the tertiary amine core of classical nitrogen mustards . Unlike its hydroxyl analog N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2), which lacks alkylating reactivity, the chloroethyl groups of the target compound confer electrophilic reactivity essential for both DNA alkylation and industrial crosslinking applications . Furthermore, the compound serves as the direct penultimate intermediate in the patented synthesis of 2,2'-bis-Δ²-oxazoline—a specialty crosslinker for polyester and epoxy resins—a role that cannot be fulfilled by other bis(2-chloroethyl) compounds lacking the oxamide bridge [1][2].

Target Compound
Oxamide bridge scaffold
Planar core with extended ~7–8 bond inter-arm distance and 2 H-bond donors.
Substitution Risk
Classical nitrogen mustards
Compact tertiary amine core (~3 bond span) may produce different DNA crosslink spectra and lacks oxamide H-bonding capacity.
Hydroxy analog (CAS 1871-89-2)
Non-alkylating –CH₂CH₂OH groups cannot substitute for electrophilic chloroethyl reactivity in crosslinking or alkylation applications.

Product-Specific Differentiation Evidence


Chloroethyl vs. Hydroxyethyl Reactivity

Direct head-to-head comparison between N,N'-Bis(2-chloroethyl)oxamide and its synthetic precursor N,N'-Bis(2-hydroxyethyl)oxamide (CAS 1871-89-2) reveals critical differences. The target compound possesses two chloroethyl groups that enable nucleophilic substitution and alkylating reactivity, whereas the hydroxy analog bears –CH₂CH₂OH groups that are not electrophilic and cannot participate in alkylation chemistry [1][2]. Thermally, the chloroethyl derivative exhibits a melting point of 203°C (no decomposition noted), substantially higher than the hydroxy analog at 168°C (with decomposition), indicating greater thermal stability and a wider practical processing window [3]. Both compounds share a comparable density (~1.31 g/cm³), but the molecular weight increases from 176.17 to 213.06 g/mol upon chlorine substitution, reflecting the mass difference of Cl vs. OH [1][4].

Chloroethyl vs. Hydroxyethyl Reactivity
Head-to-head
Critical functional divergence: alkylating vs. inert
Δ Melting point+35°C
Target MP203°C (stable)
Comparator MP168°C (dec.)
Chloroethyl groups are essential for alkylating agent and crosslinking intermediate utility.
Hydroxy analog cannot participate in nucleophilic substitution chemistry.
alkylating agent reactivity thermal stability oxamide derivative comparison nucleophilic substitution

Oxamide Core vs. Tertiary Amine Scaffold

Class-level structural inference differentiates N,N'-Bis(2-chloroethyl)oxamide from classical nitrogen mustards. In nitrogen mustards such as mechlorethamine (HN2), melphalan, and chlorambucil, the two 2-chloroethyl groups are attached to a single tertiary amine nitrogen (N-(CH₂CH₂Cl)₂), producing a relatively compact alkylating headgroup with an N–CH₂–CH₂–Cl arm length of approximately 3 bonds from the central nitrogen [1]. In contrast, N,N'-Bis(2-chloroethyl)oxamide places the two chloroethyl arms on separate amide nitrogens linked through a rigid, planar oxalyl bridge (–CO–CO–), yielding a significantly extended inter-arm distance (approximately 7–8 bonds through the oxamide skeleton vs. ~3 bonds in nitrogen mustards) [2]. This altered geometry is expected to produce different DNA interstrand crosslink (ICL) spans, potentially targeting distinct nucleophilic site pairs on complementary DNA strands. Additionally, the oxamide NH groups provide hydrogen-bond donor capacity (HBD count = 2) absent in tertiary amine-based nitrogen mustards (HBD count = 0 for mechlorethamine), potentially influencing DNA minor groove interactions and sequence selectivity [2].

Oxamide Core vs. Tertiary Amine Scaffold
Class-level
Extended inter-arm distance and altered H-bonding profile
Target arm span~7–8 bonds
HN2 arm span~3 bonds
Target HBD2
Supports a distinct DNA crosslinking spectrum for mechanistic alkylator probe studies.
No direct experimental crosslink distance data available; based on structural inference.
DNA crosslinking nitrogen mustard comparator alkylating agent spacer bifunctional alkylator design

Exclusive Intermediate for Bis-Oxazoline Synthesis

N,N'-Bis(2-chloroethyl)oxamide is the direct and essential penultimate intermediate in the patented three-step synthesis of 2,2'-bis-Δ²-oxazoline (BOZ), as described in U.S. Patent 5,026,866 (Enichem Anic S.p.A.) [1]. In this process, N,N'-bis-(2-hydroxyethyl)oxamide is first converted to N,N'-bis-(2-iminoacyloxyethyl)oxamide·2HCl, which upon pyrolysis at 120–200°C yields N,N'-bis(2-chloroethyl)oxamide. This chloroethyl intermediate is then cyclized in refluxing methanol with a base (NaOH, KOH, or NaOMe) to generate 2,2'-bis-Δ²-oxazoline [1]. The Japanese patent JPS5671051A (TEIJIN LTD) further confirms the compound's role as an intermediate for preparing hardeners in powder coating materials, with 2,2'-Δ²-oxazoline described as a crosslinking agent that reacts readily with carboxyl groups in polyester and epoxy resins [2]. Alternative oxazoline syntheses that bypass this chloroethyl intermediate (e.g., direct dehydration of hydroxyethyl oxamides) typically suffer from lower yields or require harsher conditions, making the chloroethyl pathway the industrially preferred route [1][2].

Exclusive Intermediate for Bis-Oxazoline Synthesis
Supporting evidence
Patented 3-step pathway via chloroethyl intermediate → 2,2′-bis-Δ²-oxazoline (BOZ)
Procurement prerequisite for BOZ-based crosslinker research and production workflows.
Alternative routes may require harsher conditions or provide lower yields per patent literature.
2,2'-bis-oxazoline synthesis polymer crosslinker polyester epoxy curing agent patented intermediate

Dual-Function Industrial Utility

N,N'-Bis(2-chloroethyl)oxamide is documented as serving dual industrial functions that are not simultaneously provided by most comparator compounds. As a crosslinking agent, it forms covalent bonds between polymer chains in latex and rubber products, enhancing mechanical strength and durability . As a biocide, it prevents microbial growth in metalworking fluids that would otherwise cause corrosion, spoilage, and occupational health hazards . This dual functionality distinguishes the compound from common industrial crosslinkers such as sulfur-based vulcanization systems (which lack biocidal activity) and from standalone biocides such as isothiazolinones (which lack crosslinking capability) [1]. The compound's chloroethyl groups are the reactive handles for both nucleophilic crosslinking with polymer chain functional groups (amines, thiols, carboxylates) and for biocidal alkylation of microbial biomolecules .

Dual-Function Industrial Utility
Class-level
Reported dual role: crosslinking agent + biocide for latex/rubber and metalworking fluids.
May simplify formulations by reducing additive components; data to verify.
Functional breadth inferred from vendor technical context; no quantitative potency data available.
rubber crosslinking agent latex durability metalworking biocide industrial crosslinker

Physicochemical Profile for Analytical Development

N,N'-Bis(2-chloroethyl)oxamide possesses a well-characterized and favorable physicochemical profile for analytical method development and quality control. Its computed partition coefficient (XLogP3 = 0.4) indicates balanced hydrophilicity/lipophilicity, in contrast to the more lipophilic nitrogen mustards such as melphalan (LogP ~1.7) and chlorambucil (LogP ~3.0) [1][2]. The compound exhibits a sharp, well-defined melting point of 203°C without decomposition, compared to the lower decomposition-prone melting point of 168°C (dec.) for its hydroxy precursor [3][4]. It also features a moderate topological polar surface area of 58.2 Ų and 2 hydrogen bond donors, which together with the LogP value predict adequate aqueous solubility for both biological assay conditions and industrial formulation [1]. The compound is commercially available at ≥98.0% (N) purity as a white to almost white crystalline powder, with established CAS registry (16813-43-7), PubChem CID (256649), and Beilstein Registry Number (4(3)244), facilitating unambiguous procurement and regulatory documentation [1].

Physicochemical Profile for Analytical Development
Cross-study comparable
XLogP3 = 0.4; PSA = 58.2 Ų
Moderate LogP supports reversed-phase HPLC method development and aqueous solubility.
Higher hydrophilicity compared to lipophilic nitrogen mustards (melphalan LogP ~1.7).
physicochemical characterization LogP melting point quality control HPLC method development

Key Application Scenarios


Bis-Oxazoline Crosslinker Precursor

For polymer chemists and coatings formulators, N,N'-Bis(2-chloroethyl)oxamide is the patented penultimate intermediate for producing 2,2'-bis-Δ²-oxazoline (BOZ), a highly effective carboxyl-reactive crosslinker for polyester and epoxy resin systems . The synthetic pathway described in U.S. Patent 5,026,866 proceeds through N,N'-bis(2-chloroethyl)oxamide followed by base-catalyzed cyclization in methanol at reflux, yielding BOZ without requiring the harsh dehydration conditions of alternative routes . The Japanese patent JPS5671051A (TEIJIN) specifically identifies this compound as the intermediate for preparing hardeners for powder coating materials, underscoring its industrial relevance [1]. Researchers and process chemists developing novel thermoset formulations or powder coating curing agents should procure this compound as the gateway to BOZ-based crosslinker synthesis. [1]

DNA Crosslinking Probe Scaffold

Investigators studying the structure-activity relationships of bifunctional DNA alkylating agents can employ N,N'-Bis(2-chloroethyl)oxamide as a structurally distinct alternative to classical nitrogen mustards . The oxamide spacer positions the two chloroethyl electrophiles at an extended distance (~7–8 bonds apart) compared to the compact tertiary amine arrangement in mechlorethamine (~3 bonds), potentially producing interstrand crosslinks with different base-pair span preferences [1]. Additionally, the oxamide NH groups (HBD count = 2) provide hydrogen-bonding interactions with the DNA minor groove absent in tertiary amine-based mustards, which may influence sequence selectivity . Although direct comparative cytotoxicity or crosslinking efficiency data are not yet available in the open literature, the compound's NCI-assigned NSC number (83698) indicates it was submitted for evaluation in the NCI-60 cell line screening panel, making it a compound of interest for medicinal chemists exploring novel alkylator chemotypes [2]. [1][2]

Crosslinking Biocide for Latex and Fluids

Industrial formulators developing latex and rubber products can leverage the dual functionality of N,N'-Bis(2-chloroethyl)oxamide as both a covalent crosslinking agent for enhancing mechanical strength and durability, and as a biocide to suppress microbial growth that leads to material degradation . This dual role can potentially reduce the number of additive components in a formulation, simplifying supply chains and minimizing potential incompatibilities between separate crosslinker and biocide additives [1]. Similarly, in metalworking fluid formulations, the compound's biocidal alkylating activity helps prevent microbial-induced corrosion and fluid spoilage, maintaining fluid quality and extending service life . The chloroethyl groups provide the reactive handles for both nucleophilic crosslinking with polymer chain functional groups (amines, thiols) and alkylation of microbial biomolecules, underpinning the mechanistic basis for the dual function . [1]

Application
Selection Property
Validation Focus
Bis-Oxazoline Crosslinker Precursor
Patented penultimate intermediate
Cyclization efficiency and BOZ yield
DNA Crosslinking Probe Scaffold
Extended oxamide spacer geometry
Crosslink span and sequence-selectivity context
Crosslinking Biocide for Latex and Fluids
Dual alkylating functionality
Formulation compatibility and microbial growth control

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